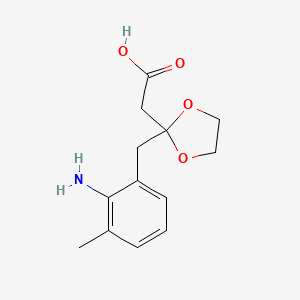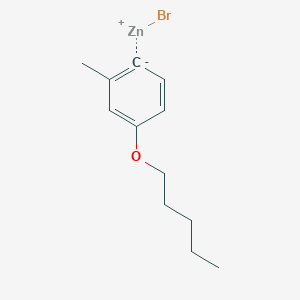
2-Methyl-4-n-pentyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-n-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the zinc atom in the molecule allows for unique reactivity patterns, making it a versatile tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-4-n-pentyloxyphenylzinc bromide typically involves the reaction of 2-Methyl-4-n-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Methyl-4-n-pentyloxyphenyl bromide+Zn→2-Methyl-4-n-pentyloxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow chemistry techniques. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of high-purity zinc and rigorous exclusion of moisture and oxygen are critical to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-n-pentyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst and a halide or pseudohalide partner.
Substitution Reactions: Often carried out in the presence of a base such as potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Negishi coupling, the primary product is a new carbon-carbon bond between the aryl group of the organozinc reagent and the coupling partner.
Aplicaciones Científicas De Investigación
2-Methyl-4-n-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drug candidates through the synthesis of novel compounds.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-4-n-pentyloxyphenylzinc bromide exerts its effects involves the transfer of the aryl group from the zinc atom to a suitable electrophile. This process is facilitated by the formation of a transient organozinc intermediate, which then undergoes further transformation depending on the reaction conditions. The molecular targets and pathways involved are primarily dictated by the nature of the electrophile and the specific reaction being carried out.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-pyridylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.
4-[(4-Morpholino)methyl]phenylzinc iodide: Used in organic synthesis with slightly different reactivity due to the presence of the iodide ion.
Uniqueness
2-Methyl-4-n-pentyloxyphenylzinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in various reactions. The presence of the pentyloxy group can also impart different solubility and stability characteristics compared to other organozinc reagents.
Propiedades
Fórmula molecular |
C12H17BrOZn |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methyl-3-pentoxybenzene-6-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-3-4-5-9-13-12-8-6-7-11(2)10-12;;/h6,8,10H,3-5,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NRHBGDMPHSONOQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCOC1=CC(=[C-]C=C1)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


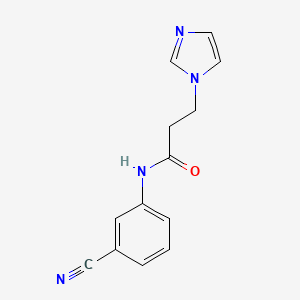
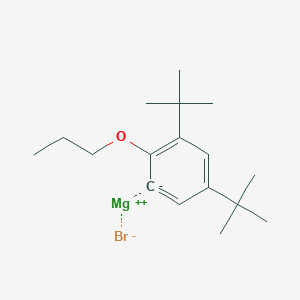

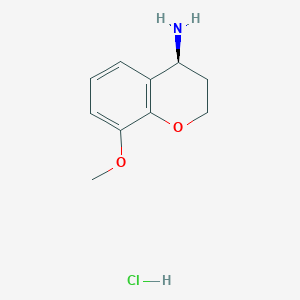

![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)


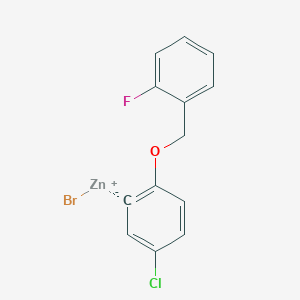
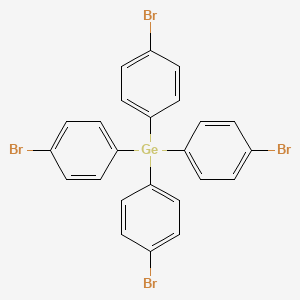

![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

